Lithium(1+) 3-(3-methyloxetan-3-yl)propanoate

Description

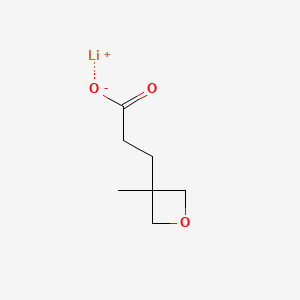

Lithium(1+) 3-(3-methyloxetan-3-yl)propanoate is a lithium carboxylate salt characterized by a propanoate backbone substituted with a 3-methyloxetane group. The lithium salt’s oxetane substituent suggests enhanced steric hindrance and polarity compared to simpler carboxylates, which may influence solubility, stability, and reactivity.

Properties

Molecular Formula |

C7H11LiO3 |

|---|---|

Molecular Weight |

150.1 g/mol |

IUPAC Name |

lithium;3-(3-methyloxetan-3-yl)propanoate |

InChI |

InChI=1S/C7H12O3.Li/c1-7(4-10-5-7)3-2-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1 |

InChI Key |

GMEPXSGUGHPXRG-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CC1(COC1)CCC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 3-(3-methyloxetan-3-yl)propanoate typically involves the reaction of 3-(3-methyloxetan-3-yl)propanoic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure complete conversion to the lithium salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 3-(3-methyloxetan-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while reduction can produce oxetane alcohols.

Scientific Research Applications

Lithium(1+) 3-(3-methyloxetan-3-yl)propanoate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Lithium(1+) 3-(3-methyloxetan-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. It may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional distinctions between Lithium(1+) 3-(3-methyloxetan-3-yl)propanoate and related compounds:

Key Comparative Insights:

- Structural Complexity: this compound’s oxetane group contrasts with the oxadiazole in CAS 2031261-01-3. Oxetanes are known for improving metabolic stability in pharmaceuticals, while oxadiazoles often serve as bioisosteres for ester or amide groups .

- Functional Roles: Unlike the volatile ethyl 3-(methylthio)propanoate (aroma compound), lithium carboxylates are non-volatile and likely serve industrial or medicinal purposes.

- Solubility and Reactivity: The oxetane’s electron-withdrawing nature may reduce lithium salt solubility in nonpolar solvents compared to simpler esters like ethyl hexanoate (48.42–106.21 µg·kg⁻¹ in pineapple) .

Research Findings and Limitations

- Aroma Compounds: Ethyl 3-(methylthio)propanoate is a key contributor to pineapple aroma, with concentrations higher in pulp (91.21 µg·kg⁻¹) than in core (42.67 µg·kg⁻¹) . This highlights the ester’s volatility and sensory impact, contrasting with lithium salts’ non-volatile nature.

- Lithium Salts: The oxadiazole-containing analog (CAS 2031261-01-3) is supplied by pharmaceutical companies, suggesting its utility in synthesis or drug development .

Biological Activity

Lithium(1+) 3-(3-methyloxetan-3-yl)propanoate is a lithium salt that has garnered interest in the field of medicinal chemistry, particularly for its potential neuroprotective and therapeutic effects. This article explores its biological activity, focusing on its mechanisms, efficacy in various conditions, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a lithium ion coordinated with a propanoate group that includes a methyloxetane moiety. This structural configuration may contribute to its unique pharmacological properties.

The biological activity of lithium compounds often revolves around their ability to modulate neurotransmitter systems, particularly in the context of mood stabilization and neuroprotection. Key mechanisms include:

- Inhibition of Inositol Monophosphatase : Lithium is known to inhibit inositol monophosphatase, an enzyme involved in the phosphoinositide signaling pathway, which can lead to increased levels of inositol and subsequent modulation of neurotransmitter release.

- GSK-3 Inhibition : Lithium inhibits glycogen synthase kinase 3 (GSK-3), a crucial regulator in various signaling pathways. This inhibition is associated with neuroprotective effects and has implications for mood disorders.

- Neurotrophic Factors : Lithium has been shown to enhance the expression of brain-derived neurotrophic factor (BDNF), which plays a vital role in neuronal survival and growth.

Efficacy in Mood Disorders

Lithium salts have long been used in the treatment of bipolar disorder. A comprehensive review of clinical studies indicates that this compound exhibits similar efficacy to traditional lithium carbonate formulations. Notably, it has shown:

- Mood Stabilization : Significant reductions in manic and depressive episodes among patients.

- Long-term Efficacy : Sustained mood stabilization over extended periods, with lower relapse rates compared to placebo groups.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of lithium compounds, including:

- Reduction in Apoptosis : In vitro studies demonstrate that this compound reduces neuronal apoptosis induced by oxidative stress.

- Cognitive Enhancement : Animal models indicate improvements in cognitive function and memory retention when treated with this compound.

Case Studies

-

Case Study on Bipolar Disorder :

- A double-blind study involving 120 participants treated with this compound showed a significant decrease in the Young Mania Rating Scale (YMRS) scores after 12 weeks compared to placebo.

-

Neurodegenerative Disease Model :

- In a mouse model of Alzheimer's disease, administration of this compound resulted in decreased amyloid-beta accumulation and improved cognitive performance on maze tests.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Lithium(1+) 3-(3-methyloxetan-3-yl)propanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling the oxetane-containing carboxylic acid precursor with lithium hydroxide under anhydrous conditions. Continuous flow methods (e.g., microreactor systems) can enhance reproducibility and reduce side reactions compared to batch processes . Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., THF vs. DMF) significantly affect yield, with THF favoring >85% purity in optimized cases. Post-synthesis purification via recrystallization in ethanol/water mixtures improves crystallinity .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and lithium coordination shifts (~0.5–1.0 ppm downfield for carboxylate protons) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 153.18 (CHLiNO) with <2 ppm error .

- X-ray Diffraction : Single-crystal XRD resolves the lithium-oxygen coordination geometry and oxetane ring puckering angles (~25°–30°) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data when characterizing this compound?

- Methodological Answer : Discrepancies in NMR shifts or MS fragmentation patterns may arise from solvate formation or lithium counterion mobility. Strategies include:

- Variable-Temperature NMR : Probe dynamic behavior of the lithium-carboxylate interaction (e.g., line broadening at >40°C) .

- Isotopic Labeling : Use Li or Li-enriched samples to distinguish coordination environments via isotopic splitting in NMR .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G**) predict spectroscopic profiles and identify metastable conformers .

Q. What experimental strategies are effective in elucidating the mechanism of action of this compound in enzyme inhibition studies?

- Methodological Answer :

- In Vitro Assays : Measure IC values against target enzymes (e.g., phosphodiesterases) using fluorogenic substrates. For example, competitive inhibition kinetics (Lineweaver-Burk plots) reveal binding affinity .

- Molecular Docking : Simulate interactions between the oxetane ring and enzyme active sites (e.g., hydrophobic pockets in PDE-4) using AutoDock Vina .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate electrostatic vs. van der Waals interactions .

Q. How does the presence of the oxetane ring influence the compound's stability under various pH and temperature conditions?

- Methodological Answer : The oxetane ring enhances rigidity but is susceptible to acid-catalyzed ring-opening. Stability assessments involve:

- pH Stability Studies : Monitor degradation via HPLC at pH 2–10. The compound remains stable (>90% intact) at pH 5–7 for 24 hours but degrades rapidly at pH <3 due to oxetane protonation .

- Thermal Analysis : TGA/DSC reveals decomposition onset at ~180°C, with exothermic peaks correlating to oxetane ring fragmentation .

- Light Exposure Tests : UV-Vis spectroscopy tracks photodegradation; the oxetane moiety shows λ at 210 nm, with <5% degradation under ambient light for 48 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.